(R)-6-Fluoro-2,2-dimethylchroman-4-amine hydrochloride

ATP-sensitive potassium channel Enantiomeric selectivity Insulin secretion

(R)-6-Fluoro-2,2-dimethylchroman-4-amine hydrochloride (CAS 2225126-84-9) is the chiral (R)-enantiomer of a fluorinated 2,2-dimethylchroman-4-amine, existing as a hydrochloride salt. This compound serves as a critical pharmacophoric scaffold and synthetic intermediate in the development of ATP-sensitive potassium (K_ATP) channel modulators.

Molecular Formula C11H15ClFNO
Molecular Weight 231.69
CAS No. 2225126-84-9
Cat. No. B1654354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-Fluoro-2,2-dimethylchroman-4-amine hydrochloride
CAS2225126-84-9
Molecular FormulaC11H15ClFNO
Molecular Weight231.69
Structural Identifiers
SMILESCC1(CC(C2=C(O1)C=CC(=C2)F)N)C.Cl
InChIInChI=1S/C11H14FNO.ClH/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11;/h3-5,9H,6,13H2,1-2H3;1H/t9-;/m1./s1
InChIKeyGHYIDVTWFWGMSW-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-6-Fluoro-2,2-dimethylchroman-4-amine Hydrochloride: A Chiral Building Block for ATP-Sensitive Potassium Channel Modulators


(R)-6-Fluoro-2,2-dimethylchroman-4-amine hydrochloride (CAS 2225126-84-9) is the chiral (R)-enantiomer of a fluorinated 2,2-dimethylchroman-4-amine, existing as a hydrochloride salt. This compound serves as a critical pharmacophoric scaffold and synthetic intermediate in the development of ATP-sensitive potassium (K_ATP) channel modulators [1]. The core 2,2-dimethylchroman structure is a privileged motif, and specific substitution patterns, including 6-fluoro and 4-amino groups, dictate pharmacological activity against pancreatic β-cells and vascular smooth muscle [2].

Chiral reference-standard workflow: Single (R)-enantiomer for stereochemical control in KATP channel modulator synthesis.
Scaffold-dependent SAR studies: Foundational 4-amine building block to explore 6-fluoro and 4-position substitution effects on pancreatic β-cell and vascular smooth muscle models.
Enantiomer-comparison study context: Active (R)-configured probe for KATP channel stereochemical requirement studies against the (S)-form.

Why Substituting (R)-6-Fluoro-2,2-dimethylchroman-4-amine Hydrochloride with Racemates or Non-Fluorinated Analogs Leads to Failed Experiments


Structural modifications on the 2,2-dimethylchroman scaffold result in profound and divergent pharmacological profiles. Research demonstrates that the (R)-enantiomer of a closely related 4-amino-2,2-dimethylchroman exhibits markedly superior potency in inhibiting insulin secretion compared to its (S)-enantiomer [1]. Furthermore, the absence of a fluorine or chlorine atom at the 6-position of the 2,2-dimethylchroman core demonstrably reduces inhibitory activity on pancreatic endocrine tissue [2]. Therefore, substituting this specific (R)-enantiomer and 6-fluoro-substituted building block with its racemate, opposite enantiomer, or a des-fluoro analog is highly likely to compromise functional outcomes, making it unsuitable for structure-activity relationship (SAR) studies or lead optimization programs where these pharmacophoric elements are critical.

Product (R)-6-Fluoro Enantiomer
Potential Substitute
Risk
Single (R)-enantiomer
Racemate or (S)-enantiomer
Chirality shift
6-Fluoro-substituted chroman
Non-fluorinated or des-fluoro analog
Activity loss
4-Amine core building block
4-Formamido, 4-acetamido, or 4-arylureido analogs
Mechanism divergence

Quantitative Evidence Guide for Selecting (R)-6-Fluoro-2,2-dimethylchroman-4-amine Hydrochloride over its Analogs


Enantiomeric Potency Differentiation: (R)- vs. (S)-2,2-Dimethylchroman-4-amines in Insulin Secretion Inhibition

The stereochemistry at the 4-position of 2,2-dimethylchroman-4-amines is a critical determinant of biological activity. In a study deciphering SARs, the dextrorotatory enantiomer of a closely related compound 29 was more potent than its levorotatory counterpart for inhibiting the insulin secretory process in rat pancreatic β-cells [1]. This provides class-level evidence that the (R)-enantiomer, which is typically dextrorotatory for this scaffold, is the more active configuration for this therapeutic axis, directly differentiating it from the (S)-enantiomer.

Enantiomeric Potency
Class-level inference
The dextrorotatory enantiomer of a 2,2-dimethylchroman-4-amine analog was identified as more potent for inhibiting insulin secretion in rat pancreatic β-cells than the levorotatory form. A specific quantitative difference was not provided.
Supports enantiomer-attribution review for insulin secretion models.
Class-level inference from a single analog; requires validation with the specific (R)-6-fluoro compound.
ATP-sensitive potassium channel Enantiomeric selectivity Insulin secretion

Crucial Role of the 6-Fluoro Substituent on Pancreatic β-Cell Activity

The presence of a halogen atom at the 6-position of the 2,2-dimethylchroman core is a key determinant of biological activity. A comprehensive review of fluorinated and non-fluorinated 4-phenyl(thio)ureido-substituted 2,2-dimethylchromans explicitly states: 'The lack of a fluorine or chlorine atom at the 6-position of the 2,2-dimethylchroman core structure reduced the inhibitory activity on the pancreatic endocrine tissue' [1]. This evidence clearly differentiates the target 6-fluoro compound from its non-halogenated or non-fluorinated analogs.

6-Fluoro Substituent Role
Class-level inference
The lack of a fluorine or chlorine atom at the 6-position of the 2,2-dimethylchroman core reduced inhibitory activity on pancreatic endocrine tissue, as stated in a 2022 review.
Critical for maintaining inhibitory profile in pancreatic β-cell assays.
Qualitative SAR from a review; no specific IC50 shift provided.
Fluorine SAR Potassium channel opener Insulin release inhibition

Scaffold-Dependent Functional Divergence: K_ATP Channel Opening vs. Calcium Channel Blockade

The functional outcome of this chroman class is highly dependent on the nature of the 4-position substituent. While the 4-amino core serves as a basic starting point for generating K_ATP channel openers, further modification can lead to compounds acting as direct calcium entry blockers, resulting in a different pharmacological profile [1]. For example, simple 4,6-disubstituted analogs can primarily relax vascular smooth muscle, while more complex derivatives gain selectivity for pancreatic β-cells [2]. This highlights that the target (R)-6-Fluoro-2,2-dimethylchroman-4-amine, with its bare amine at the 4-position, is the foundational scaffold for achieving K_ATP channel modulation, distinguishing it from structurally similar intermediates with alternative 4-position functionalities like amides or ureas that may lead to different mechanisms.

Scaffold Functional Divergence
Class-level inference
Progressive steric hindrance at the 4-position magnified insulin release inhibition, while some 4,6-disubstituted analogs shifted mechanism to calcium entry blockade, as shown in rat islet and aorta ring assays.
Core 4-amine is the correct handle for KATP modulation; other 4-substituents may alter target engagement.
Mechanistic interpretation from a comparative analysis of a series.
KATP channel Calcium entry blocker Tissue selectivity

Optimal Application Scenarios for (R)-6-Fluoro-2,2-dimethylchroman-4-amine Hydrochloride in Drug Discovery


Chiral Pool Synthesis of Enantiomerically Pure K_ATP Channel Modulators

This compound's value is maximized as a chiral building block. The established SAR shows the (R)-enantiomer is required for potent inhibition of insulin release [1]. Researchers synthesizing novel K_ATP channel openers for hyperinsulinemia or related metabolic disorders should use this single enantiomer as a starting material to ensure the final drug candidates possess the correct stereochemistry, avoiding the activity loss inherent in the (S)-form.

Critical Intermediate for Developing 6-Fluoro-Dependent Pancreatic β-Cell Selective Agents

Given the finding that the absence of a 6-fluoro substituent reduces pancreatic endocrine tissue activity [2], this compound is the mandatory intermediate for any medicinal chemistry program aiming to optimize β-cell selectivity. Its use ensures that this crucial pharmacophoric element is present from the first synthetic step, enabling a focused SAR exploration around the 4-amino position.

Pharmacological Tool Compound for Stereochemical Probe Studies

The clear differential in activity between enantiomers of 2,2-dimethylchroman-4-amines [1] makes this (R)-configured molecule an ideal pharmacological tool. It can be used in competitive binding assays or functional studies alongside its (S)-enantiomer to probe the stereochemical requirements of binding pockets on ATP-sensitive potassium channels, distinguishing specific from non-specific interactions.

Application
Selection Property
Validation Focus
Chiral pool synthesis of KATP modulators
Stereochemical-control context
Enantiomeric activity discrimination
Development of 6-fluoro-dependent β-cell selective agents
6-Fluoro pharmacophoric requirement
Pancreatic β-cell inhibitory assay context
Stereochemical probe studies for KATP channels
Enantiomer-comparison study context
Stereospecific binding and channel modulation review
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